In vivo and in silico studies on the endocrine-disrupting effects of diethyl phosphate
In vivo and in silico studies on the endocrine-disrupting effects of diethyl phosphate
An In-Depth Technical Guide on the Endocrine-Disrupting Effects of Diethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP) is a primary metabolite of a large number of organophosphorus pesticides (OPs) and is frequently used as a biomarker for human exposure to these compounds.[1] While the toxicity of parent OP compounds is well-documented, emerging research has focused on the direct biological effects of their metabolites. Growing evidence from epidemiological, in vivo, and in silico studies suggests that DEP may act as an endocrine-disrupting chemical (EDC), interfering with the body's hormonal systems. This guide provides a comprehensive technical overview of the current scientific understanding of DEP's endocrine-disrupting properties, detailing experimental data, protocols, and mechanisms of action.
In Vivo Studies: Evidence from Animal Models
Chronic exposure studies in animal models, primarily rats, have been instrumental in elucidating the potential endocrine-disrupting effects of DEP. These studies have investigated a range of endpoints, including hormonal balance, reproductive health, and metabolic changes.
Effects on the Thyroid and Hypothalamus-Pituitary-Adrenal (HPA) Axis
A significant body of evidence points to DEP's disruptive effects on the thyroid and HPA axes. Chronic exposure in adult male rats has been shown to cause thyroid-related hormone disorders, leading to symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[1][2] Furthermore, DEP exposure significantly disturbed the serum levels of HPA axis hormones.[3] It was observed that DEP down-regulated target genes of the glucocorticoid receptor (GR) in the rat liver, impairing physiological functions related to glucocorticoids.[3]
Effects on Sex Hormones and Reproductive Health
The impact of DEP on sex hormones appears to be more complex and sometimes contradictory across studies. One study reported that chronic DEP exposure did not significantly affect serum sex hormone levels, spermatogenesis, or sperm quality in rats.[1][2] However, other research has shown that DEP exposure can increase serum levels of estradiol.[4][5][6][7][8] One investigation noted an increase in follicle-stimulating hormone (FSH) and estradiol, coupled with a decrease in luteinizing hormone (LH) and testosterone.[4]
Data from In Vivo Studies
The following tables summarize key quantitative findings from various in vivo studies on DEP exposure.
Table 1: Effects of Diethyl Phosphate on Serum Hormone Levels in Male Rats
| Dose (mg/kg/day) | Duration | Hormone | Observation | Reference |
| 0.08 - 0.8 | 24 weeks | Thyroid Hormones | Disruption causing hyperthyroidism symptoms | [1][4] |
| 0.08 - 0.8 | 24 weeks | HPA Axis Hormones | Significant disturbance in serum contents | [3] |
| 0.08 - 0.13 | 20 weeks | Estradiol | Significantly increased | [5][6][8] |
| 0.08 - 0.13 | 20 weeks | Other Sex Hormones | Unchanged | [5][6] |
| Not Specified | 20 weeks | FSH | Increased | [4] |
| Not Specified | 20 weeks | LH, Testosterone | Decreased | [4] |
| 0.08 - 0.8 | 24 weeks | Sex Hormones | No significant effect | [1] |
Table 2: Effects of Diethyl Phosphate on Other Physiological Parameters in Male Rats
| Dose (mg/kg/day) | Duration | Parameter | Observation | Reference |
| 0.13 | 20 weeks | Body Weight | Significantly lower after 20 weeks | [6][8] |
| 0.08 - 0.13 | 20 weeks | Serum Lipids (TG, LDL-C) | Significantly decreased | [4][5][6][7][8] |
| 0.08 - 0.13 | 20 weeks | Interleukin-6 (IL-6) | Significantly decreased | [5][7][8] |
| 0.13 | 20 weeks | Gut Hormones (PYY, Ghrelin) | Significantly increased | [6][8] |
| Not Specified | 20 weeks | Sperm Concentration | Decreased | [4] |
| Not Specified | 20 weeks | Sperm Abnormality Rate | Increased | [4] |
In Silico Studies: Computational Insights
In silico methods, such as molecular docking and molecular dynamics, provide a computational approach to predict and analyze the interactions between small molecules like DEP and biological targets.[9] These studies have been crucial in identifying potential molecular initiating events for DEP's endocrine-disrupting activity.
Molecular Docking and Target Identification
Molecular docking simulations have shown that DEP can strongly interact with a variety of proteins involved in thyroid hormone regulation.[1][2] These include proteins related to thyroid hormone biosynthesis, blood transport, receptor binding, and metabolism.[1][2][4] This computational evidence supports the in vivo findings that DEP is a potential thyroid hormone-disrupting chemical.[1][2]
Similarly, in silico approaches have been used to investigate DEP's interaction with nuclear receptors of the HPA axis, such as the glucocorticoid receptor (GR) and Nur77, suggesting a mechanism for the observed disturbances in HPA axis hormones.[3]
Table 3: Summary of In Silico Docking Studies on Diethyl Phosphate
| Target Protein Class | Specific Targets Investigated | Key Finding | Reference |
| Thyroid System Proteins | Biosynthesis, transport, receptor, and metabolism-related proteins | Strong interaction, suggesting interference with thyroid hormone production and signaling. | [1][2] |
| HPA Axis Nuclear Receptors | Glucocorticoid Receptor (GR), Nur77 | DEP can bind to these receptors, potentially acting as an antagonist. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for key in vivo and in silico experiments.
In Vivo Chronic Exposure Study Protocol (Rat Model)
-
Animal Acclimatization: Adult male Sprague-Dawley or Wistar rats are acclimatized for at least one week under controlled laboratory conditions (e.g., 22±2°C, 12h light/dark cycle, standard chow and water ad libitum).[2]
-
Group Allocation: Rats are randomly divided into multiple groups: a control group receiving the vehicle (e.g., corn oil or water) and treatment groups receiving different doses of DEP (e.g., 0.08, 0.13, 0.8 mg/kg body weight).[4][6][8]
-
Dosing: DEP is administered daily via oral gavage for a chronic duration, typically ranging from 20 to 24 weeks.[3][4]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.[6][8]
-
Sample Collection: At the end of the exposure period, rats are euthanized. Blood samples are collected for serum analysis. Organs such as the liver, testes, and hypothalamus are excised, weighed, and either fixed for histology or snap-frozen for molecular analysis.[1][3]
-
Hormone Analysis: Serum hormone levels (e.g., T3, T4, TSH, testosterone, estradiol, corticosterone) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]
-
Gene Expression Analysis: Total RNA is extracted from tissues (e.g., liver). Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., thyroid hormone-related genes, GR target genes), with a housekeeping gene like β-actin used for normalization.[2]
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test like Duncan's multiple range test. A p-value of < 0.05 is typically considered significant.[2]
In Silico Molecular Docking Protocol
-
Protein and Ligand Preparation: The 3D crystal structures of target proteins (e.g., thyroid hormone receptor, glucocorticoid receptor) are obtained from the Protein Data Bank (PDB). The 3D structure of DEP is obtained from a chemical database like PubChem.[2] Water molecules and existing ligands are removed from the protein structure, and polar hydrogens are added.
-
Active Site Definition: The binding pocket of the protein is defined, often based on the location of the co-crystallized native ligand in the original PDB file.[10]
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Discovery Studio) is used to predict the binding conformation and affinity of DEP within the protein's active site.[2][11] The software generates multiple binding poses and ranks them using a scoring function, which estimates the binding free energy (kcal/mol).[10]
-
Molecular Dynamics (MD) Simulation: To assess the stability of the docked DEP-protein complex, MD simulations are performed. The complex is placed in a simulated water box with ions to mimic physiological conditions. The simulation is run for a specified duration (e.g., 10,000 ps), and the stability is evaluated by calculating the root mean square deviation (RMSD) of the ligand and protein backbone over time.[2]
-
Interaction Analysis: The results are analyzed to identify key interacting amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the binding.[11][12]
Visualizations: Workflows and Pathways
Integrated Study Workflow
The following diagram illustrates a typical workflow for investigating the endocrine-disrupting effects of a chemical like DEP, integrating both computational and experimental approaches.
References
- 1. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl phosphate disrupts hypothalamus-pituitary-adrenal axis endocrine hormones via nuclear receptors GR and Nur77: Integration of evidences from in vivo, in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Triazophos and its metabolite diethyl phosphate have different effects on endocrine hormones and gut health in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Predictions of Endocrine Disruptors Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico prediction of nuclear receptor binding to polychlorinated dibenzofurans and its implication on endocrine disruption in humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
